2H-Pyran-3(6H)-one
Overview
Description
2H-Pyran-3(6H)-one is an organic compound belonging to the pyran family, characterized by a six-membered ring containing one oxygen atom and a ketone group at the third position. This compound is notable for its unique structure and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 2H-Pyran-3(6H)-one is through the Achmatowicz rearrangement. This reaction involves the oxidative ring enlargement of 2-furyl carbinols to form pyran-2,3-en-4-uloses, which can be further transformed into this compound . The reaction typically employs oxidizing agents such as laccase and aerial oxygen, providing high yields under mild conditions .
Industrial Production Methods
Industrial production of this compound often utilizes catalytic processes. For instance, oxidative gold catalysis has been employed to synthesize polycyclic 2H-Pyran-3(6H)-ones through a cascade cyclization process . This method leverages the high reactivity of gold carbene intermediates to achieve efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-3(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 6-hydroxy-2H-Pyran-3(6H)-one.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the pyran ring.
Common Reagents and Conditions
Oxidizing Agents: Laccase and aerial oxygen are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Catalysts: Gold catalysts are used in oxidative cyclization processes.
Major Products
The major products formed from these reactions include 6-hydroxy-2H-Pyran-3(6H)-one and various substituted pyran derivatives, depending on the specific reagents and conditions employed .
Scientific Research Applications
2H-Pyran-3(6H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: This compound is utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2H-Pyran-3(6H)-one involves its reactivity as an electrophile due to the presence of the ketone group. This electrophilicity allows it to participate in various nucleophilic addition and substitution reactions. In biological systems, the compound can interact with enzymes and other proteins, influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: Another member of the pyran family, characterized by a saturated ring structure.
2H-Pyran-2,5(6H)-dione: A related compound with an additional ketone group, synthesized through similar oxidative processes.
Uniqueness
2H-Pyran-3(6H)-one is unique due to its specific ring structure and reactivity, which make it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its versatility and importance in scientific research and industry .
Properties
IUPAC Name |
2H-pyran-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c6-5-2-1-3-7-4-5/h1-2H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRYKNXDWXDXSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(=O)CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405427 | |
Record name | 2H-Pyran-3(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98166-23-5 | |
Record name | 2H-Pyran-3(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-dihydro-2H-pyran-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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